![molecular formula C18H12F3NO B2912613 2-Phenoxy-3-phenyl-5-(trifluoromethyl)pyridine CAS No. 2060733-83-5](/img/structure/B2912613.png)
2-Phenoxy-3-phenyl-5-(trifluoromethyl)pyridine
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Overview
Description
“2-Phenoxy-3-phenyl-5-(trifluoromethyl)pyridine” is a compound with the molecular formula C12H8F3NO . It is a derivative of trifluoromethylpyridine (TFMP), a key structural motif in active agrochemical and pharmaceutical ingredients . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives, such as “2-Phenoxy-3-phenyl-5-(trifluoromethyl)pyridine”, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “2-Phenoxy-3-phenyl-5-(trifluoromethyl)pyridine” includes three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine . The presence of a fluorine atom and a pyridine in its structure are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications
Agrochemical Applications
Trifluoromethylpyridines (TFMPs), including 2-Phenoxy-3-phenyl-5-(trifluoromethyl)pyridine, are key structural motifs in active agrochemical ingredients . They are primarily used in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Pharmaceutical Applications
TFMP derivatives are also used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Veterinary Applications
In the veterinary industry, two products containing the TFMP moiety have been granted market approval .
Synthesis of Fluazinam
2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a derivative of TFMP, is used as a chemical intermediate for the synthesis of several crop-protection products . It is utilized in the synthesis of fluazinam .
Herbicide Intermediate
2,3-Dichloro-5-(trifluoromethyl)pyridine is reported as an intermediate of herbicide .
Palladium-Catalyzed Monoalkoxycarbonylation
The palladium-catalyzed monoalkoxycarbonylation of 2,3-dichloro-5-(trifluoromethyl)pyridine has been reported .
These are just a few of the many potential applications of 2-Phenoxy-3-phenyl-5-(trifluoromethyl)pyridine. It’s expected that many novel applications of TFMP will be discovered in the future .
Future Directions
The demand for TFMP derivatives has been increasing steadily in the last 30 years . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, it is expected that many novel applications of TFMP derivatives, such as “2-Phenoxy-3-phenyl-5-(trifluoromethyl)pyridine”, will be discovered in the future .
Mechanism of Action
Target of Action
Trifluoromethylpyridine (tfmp) derivatives, a group to which this compound belongs, are known to have a wide range of targets due to the unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety .
Mode of Action
Tfmp derivatives are known to interact with their targets in a variety of ways, often enhancing the biological activity of the compounds .
Biochemical Pathways
It’s known that tfmp derivatives can influence a variety of biochemical pathways due to their broad range of targets .
Pharmacokinetics
The presence of the trifluoromethyl group in similar compounds has been associated with improved pharmacokinetic properties .
Result of Action
Tfmp derivatives are known to exhibit a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Phenoxy-3-phenyl-5-(trifluoromethyl)pyridine. The presence of the trifluoromethyl group in similar compounds has been associated with improved environmental stability .
properties
IUPAC Name |
2-phenoxy-3-phenyl-5-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3NO/c19-18(20,21)14-11-16(13-7-3-1-4-8-13)17(22-12-14)23-15-9-5-2-6-10-15/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEBABBVTIPOIPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=CC(=C2)C(F)(F)F)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenoxy-3-phenyl-5-(trifluoromethyl)pyridine |
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